molecular formula C20H18O4 B11159033 8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one

8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11159033
M. Wt: 322.4 g/mol
InChI Key: DAYCVGFEQRYSFG-UHFFFAOYSA-N
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Description

8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl, oxopropoxy, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with acetoacetic ester derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
  • 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Uniqueness

8-methyl-7-(1-methyl-2-oxopropoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

8-methyl-7-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one

InChI

InChI=1S/C20H18O4/c1-12-18(23-14(3)13(2)21)10-9-16-17(11-19(22)24-20(12)16)15-7-5-4-6-8-15/h4-11,14H,1-3H3

InChI Key

DAYCVGFEQRYSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C(=O)C

Origin of Product

United States

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